(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 676136-31-5) is an enantiopure, halogenated tetralin building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including HSD17B13 modulators and central nervous system (CNS) agents [1]. Featuring a precisely defined (1S)-chiral center and a sterically distinct C5-bromine atom, this scaffold provides a dual-functional handle: the primary amine allows for straightforward amide coupling or reductive amination, while the aryl bromide serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions [2]. For procurement and process chemistry, its primary value lies in bypassing late-stage chiral resolution and offering a highly predictable, high-yielding reactivity profile compared to its positional isomers or racemic equivalents.
Substituting (S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine with its racemic counterpart or alternative regiochemical isomers (such as the 6-bromo or 7-bromo analogs) introduces severe process inefficiencies and structural deviations [1]. Using the racemate necessitates downstream chiral chromatography or diastereomeric salt resolution, typically resulting in >50% yield loss and significantly increased solvent waste. Furthermore, substituting the 5-bromo position with a 6- or 7-bromo isomer fundamentally alters the exit vector of the aryl substituent in subsequent cross-coupling steps. This geometric shift leads to a complete loss of target binding affinity in sterically constrained receptor pockets, rendering the resulting synthesized analogs biologically inactive [2].
Procuring the enantiopure (S)-isomer directly eliminates the need for downstream chiral resolution. When synthesizing chiral tetralin-based APIs, starting with the racemate typically caps the theoretical yield of the desired enantiomer at 50%, with practical yields often falling to 35-40% after multiple crystallization steps [1]. By utilizing (S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine (typically >99% ee), manufacturers can achieve near-quantitative throughput in the amination step, effectively doubling the overall process yield and significantly reducing the E-factor (environmental waste) associated with discarding the unwanted (R)-enantiomer [1].
| Evidence Dimension | Effective yield of (S)-configured intermediate |
| Target Compound Data | >95% retention of stereocenter (starting from >99% ee) |
| Comparator Or Baseline | Racemic 5-bromo-1-aminotetralin (max 50% theoretical yield) |
| Quantified Difference | >2-fold increase in effective yield of the target enantiomer |
| Conditions | Standard amide coupling or reductive amination workflows |
Bypassing chiral resolution doubles material efficiency and drastically reduces downstream processing costs for pharmaceutical scale-up.
The C5-bromine atom provides an optimal balance of stability and reactivity for palladium-catalyzed C-N and C-C bond formation. Compared to the corresponding 5-chloro analog, the 5-bromo derivative exhibits significantly lower activation barriers for oxidative addition [1]. In standard Suzuki-Miyaura couplings using economical Pd(PPh3)4 or Pd(dppf)Cl2 catalysts, the bromo-tetralin achieves >90% conversion within 2-4 hours at 80°C. In contrast, the 5-chloro analog often requires specialized, expensive dialkylbiaryl phosphine ligands (e.g., XPhos) and prolonged heating (>12 hours at 100°C) to surpass 70% conversion, increasing catalyst costs and thermal degradation risks [1].
| Evidence Dimension | Cross-coupling conversion rate and conditions |
| Target Compound Data | >90% conversion in 2-4h at 80°C (standard Pd catalysts) |
| Comparator Or Baseline | (S)-5-chloro-1-aminotetralin (<70% conversion, requires 100°C and specialized ligands) |
| Quantified Difference | ~30% higher conversion in 1/3 the time with cheaper catalysts |
| Conditions | Suzuki-Miyaura coupling assay conditions |
The bromo-derivative ensures rapid, high-yielding cross-coupling using economical catalyst systems, lowering active pharmaceutical ingredient (API) manufacturing costs.
The 5-position on the tetralin ring places the substituent in close proximity to the saturated aliphatic ring, creating a specific steric environment. When synthesizing target molecules like HSD17B13 modulators, the substitution vector at C5 directs the appended pharmacophore into the required binding sub-pocket [1]. Substituting with the 6-bromo or 7-bromo isomers shifts the exit vector by approximately 60 to 120 degrees. This geometric deviation typically results in a >10-fold to 100-fold drop in target binding affinity (IC50 or Ki) because the resulting cross-coupled moiety clashes with the receptor wall or fails to reach the intended hydrogen-bonding network [2].
| Evidence Dimension | Pharmacophore exit vector and resulting target affinity |
| Target Compound Data | Optimal geometry for C5-directed binding pockets (baseline IC50 retention) |
| Comparator Or Baseline | 6-bromo or 7-bromo isomers (shifted vector) |
| Quantified Difference | 10x to 100x loss in downstream target binding affinity |
| Conditions | Receptor binding assays for tetralin-based ligands |
Strict adherence to the 5-bromo regiochemistry is non-negotiable for maintaining the biological efficacy of the final synthesized drug candidate.
(S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a critical precursor in the development of HSD17B13 modulators, which are actively investigated for treating non-alcoholic steatohepatitis (NASH) and other liver disorders [1]. The chiral amine allows for specific interaction with the enzyme's active site, while the 5-bromo position serves as the attachment point for extended lipophilic or aromatic side chains via cross-coupling.
The chiral aminotetralin core is a privileged scaffold in neuropharmacology, particularly for dopamine (D2/D3) and serotonin receptor ligands [2]. The (S)-enantiomer combined with the 5-bromo handle allows medicinal chemists to rapidly generate libraries of C5-substituted derivatives to fine-tune receptor subtype selectivity and optimize blood-brain barrier penetration.
In process chemistry, this enantiopure building block is selected for the scale-up of late-stage clinical candidates [3]. Its use guarantees that the stereochemical integrity of the final product is established early in the synthetic route, avoiding the prohibitive costs and yield penalties associated with resolving racemic intermediates at later, more expensive stages of the synthesis.